10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL
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Overview
Description
10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL is a complex organic compound characterized by a cyclohexane ring substituted with butyl and hydroxymethyl groups. This compound is notable for its unique structure, which combines both aliphatic and cyclic elements, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL typically involves multi-step organic reactions. One common approach is the alkylation of cyclohexane derivatives followed by hydroxymethylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitution pattern on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation and the use of specialized reactors to maintain the necessary conditions for high yield and purity. The process may also include purification steps such as distillation and recrystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The butyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols.
Scientific Research Applications
10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, while the butyl group can interact hydrophobically with lipid membranes. These interactions can modulate biological pathways and influence the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
10-[3-Butyl-1,2-bis(hydroxymethyl)cyclohexyl]decan-1-OL: Similar structure but different substitution pattern.
Cyclohexane derivatives: Compounds with similar cyclic structures but varying functional groups.
Uniqueness
10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications.
Properties
CAS No. |
83742-03-4 |
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Molecular Formula |
C22H44O3 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
10-[4-butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-ol |
InChI |
InChI=1S/C22H44O3/c1-2-3-12-19-14-15-20(22(18-25)21(19)17-24)13-10-8-6-4-5-7-9-11-16-23/h19-25H,2-18H2,1H3 |
InChI Key |
DKJNJHVVCPJESK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(C(C1CO)CO)CCCCCCCCCCO |
Origin of Product |
United States |
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